molecular formula C26H38N8O7 B10847274 c(Arg-Gly-Asp-D-Phe-Val)

c(Arg-Gly-Asp-D-Phe-Val)

Cat. No.: B10847274
M. Wt: 574.6 g/mol
InChI Key: YYQUWEHEBOMRPH-YQMJFVBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as HPLC .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Arg-Gly-Asp-D-Phe-Val) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in cell adhesion, migration, and proliferation.

    Medicine: Explored for its potential in cancer therapy, particularly in inhibiting angiogenesis and tumor growth.

    Industry: Utilized in the development of drug delivery systems and biomaterials.

Mechanism of Action

The mechanism of action of Cyclo(Arg-Gly-Asp-D-Phe-Val) involves its interaction with integrins, particularly αvβ3 and αvβ5 integrins. By binding to these integrins, the compound inhibits their interaction with extracellular matrix proteins such as vitronectin. This inhibition disrupts cell adhesion, migration, and angiogenesis, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(Arg-Gly-Asp-D-Phe-Val) is unique due to its specific sequence and cyclic structure, which confer high stability and selectivity for integrin binding. This makes it particularly effective in inhibiting angiogenesis and tumor cell adhesion compared to other similar compounds .

Properties

Molecular Formula

C26H38N8O7

Molecular Weight

574.6 g/mol

IUPAC Name

2-[(2S,5R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21?/m0/s1

InChI Key

YYQUWEHEBOMRPH-YQMJFVBQSA-N

Isomeric SMILES

CC(C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

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